molecular formula C18H24N2O3S B15282140 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine

1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine

Cat. No.: B15282140
M. Wt: 348.5 g/mol
InChI Key: BLKHAONATPLVRH-UHFFFAOYSA-N
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Description

1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine is an organic compound that features a naphthalene ring substituted with an ethoxy group and a sulfonyl group, which is further connected to an ethylpiperazine moiety

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

1-(6-ethoxynaphthalen-2-yl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C18H24N2O3S/c1-3-19-9-11-20(12-10-19)24(21,22)18-8-6-15-13-17(23-4-2)7-5-16(15)14-18/h5-8,13-14H,3-4,9-12H2,1-2H3

InChI Key

BLKHAONATPLVRH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine typically involves the sulfonylation of 6-ethoxy-2-naphthol followed by the reaction with 4-ethylpiperazine. The reaction conditions often include the use of a sulfonyl chloride derivative and a base to facilitate the sulfonylation process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides and aryl halides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethylpiperazine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole
  • 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine

Uniqueness

1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

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